molecular formula C17H12O6 B7800194 Aflatoxin B1 CAS No. 10279-73-9

Aflatoxin B1

Cat. No. B7800194
CAS RN: 10279-73-9
M. Wt: 312.27 g/mol
InChI Key: OQIQSTLJSLGHID-WNWIJWBNSA-N
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Description

Synthesis Analysis

AFB1 is synthesized by the selective reduction of the C-ring, acylation of the hemiacetal hydroxyl, and pyrolysis at 240°C . The biosynthesis of AFB1 involves a series of enzymatic reactions, and the genes responsible for these reactions are located in a cluster in the genome of Aspergillus species .


Molecular Structure Analysis

AFB1 has a unique molecular structure that includes a difuran ring and a coumarin nucleus . It is a difuranocoumarin compound with oxygen functionality at positions 1, 4, and 11 .


Chemical Reactions Analysis

AFB1 undergoes a series of chemical reactions in the body, including epoxidation and DNA adduction . These reactions are crucial for the initiation of cancer and the underlying mechanisms .


Physical And Chemical Properties Analysis

AFB1 is a potent carcinogen that reacts with liver DNA and serum albumin in a dose-dependent manner . Its properties can be explored using computational chemistry, which has been employed complementarily to experimental investigations .

Safety And Hazards

AFB1 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It poses significant health risks, including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, and carcinogenicity .

Future Directions

Future research on AFB1 is crucial for food safety and public health. There is a need to implement new and/or existing detoxification methods to reduce the global burden of AFB1 toxicity . Furthermore, the development of safer alternatives for aflatoxin control in the food industry is a promising area of research .

properties

IUPAC Name

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OQIQSTLJSLGHID-WNWIJWBNSA-N
Source PubChem
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Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1
Source PubChem
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Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1
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Molecular Formula

C17H12O6
Record name AFLATOXIN B-1
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DSSTOX Substance ID

DTXSID9020035, DTXSID00873175
Record name Aflatoxin B1
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Molecular Weight

312.27 g/mol
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Physical Description

Aflatoxin b-1 appears as colorless to pale yellow crystals or white powder. Exhibits blue fluorescence. (NTP, 1992), Solid; Exhibits blue fluorescence; [Merck Index] Colorless to pale yellow or white solid; [CAMEO] Faintly yellow powder; [MSDSonline], Solid
Record name AFLATOXIN B-1
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Mechanism of Action

The potent hepatocarcinogenic fungal constituent aflatoxin B1, requires metabolic activation to yield its biological effects & is covalently bound to hepatic macromolecules in the rat., With the 4 principal aflatoxins tested, the order of inhibitory effect on RNA polymerase II was: B1 greater than G1 greater than B2, G2., The suspect human hepatocarcinogen aflatoxin B1 (AFB1) is a well-known potent initiator of hepatic tumors in rainbow trout (Oncorhynchus mykiss). Both hepatocellular carcinomas and mixed hepatocellular/cholangiocellular carcinomas are induced by AFB1 in trout, with the mixed form predominating. Previously two c-ras genes were isolated from trout liver cDNA, and in the present study DNA was analyzed from 14 AFB1-induced trout liver tumors for point mutations in exon 1 of both genes. Using the polymerase chain reaction and oligonucleotide hybridization methods, a high proportion (10/14) of the AFB1 initiated tumor DNAs showed evidence of activating point mutations in the trout c-Ki-ras gene. Of the 10 mutant ras genotypes, seven were codon 12 GGA - GTA transversions, two were codon 13 GGT - GTT transversions, and one was a codon 12 GGA - AGA transition. Nucleotide sequence analysis of cloned polymerase chain reation products from four of these tumor DNAS provided definitive evidence for two codon 12 GGA - GTA mutations, one codon 12 GGA - AGA mutation, and one codon 13 GGT - GTT mutation, in complete agreement with the oligonucleotide hybridization results. No mutations were detected in exon 1 of a second trout ras gene also expressed in liver, nor in DNA from control livers. This is the first report of experimentally induced ras gene point mutations in a lower vertebrates fish model. The results indicates that the hepatocarcinogen AFB1 induces c-Ki-ras gene mutations in trout similar to those in rat liver tumors., Aflatoxin B1 has been suggested as a causative agent for a G to T mutation at codon 249 in the p53 gene in human hepatocellular carcinomas from southern Africa and Qidong in China. To test this hypothesis, nine tumors induced by aflatoxin B1 in nonhuman primates were analyzed for mutations in the p53 gene. These included four hepatocellular carcinomas, two cholangiocarcinomas, a spindle cell carcinoma of the bile duct, a hemangioendothelial sarcoma of the liver, and an osteogenic sarcoma of the tibia. None of the tumors showed changes at the third position of codon 249 by cleavage analysis of the HaeIII enzyme site at codon 249. A point mutation was identified in one hepatocellular carcinoma at the second position of codon 175 (G to T transversion) by sequencing analysis of the four conserved domains (II to V) in the p53 gene. These data suggest that mutations in the p53 gene are not necessary in aflatoxin B1 induced hepatocarcinogenesis in nonhuman primates. The occurrence of mutation in codon 249 of the p53 gene in selective samples of human hepatocellular cancers may indicate involvement of environmental carcinogens other than aflatoxin B1 or that hepatitis B virus-related hepatitis is a prerequisite for aflatoxin B1 induction of G to T transversion in codon 249., For more Mechanism of Action (Complete) data for AFLATOXIN B1 (11 total), please visit the HSDB record page.
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Product Name

Aflatoxin B1

Color/Form

Crystals ... exhibits blue fluorescence

CAS RN

1162-65-8, 10279-73-9
Record name AFLATOXIN B-1
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Melting Point

514 to 516 °F (NTP, 1992), 268 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151,000
Citations
S Rawal, JE Kim, R Coulombe Jr - Research in veterinary science, 2010 - Elsevier
Aflatoxins (AF) are ubiquitous in corn-based animal feed and causes hepatotoxic and hepatocarcinogenic effects. The most important AF in terms of toxic potency and occurrence is …
Number of citations: 444 www.sciencedirect.com
AS Hamid, IG Tesfamariam, Y Zhang… - Oncology …, 2013 - spandidos-publications.com
… Among numerous HCC risk factors, hepatitis B virus (HBV) and HCV infections, aflatoxin B1 exposure, heavy alcohol consumption and iron overload are the most documented (15). …
Number of citations: 339 www.spandidos-publications.com
FS Chu, I Ueno - Applied and Environmental Microbiology, 1977 - Am Soc Microbiol
… Antibody against aflatoxin B1 was obtained after one multiple-site injection of bovine … -aflatoxin B1 conjugate into rabbits. The antibody has greatest binding efficiency for aflatoxin B1, …
Number of citations: 254 journals.asm.org
ME Smela, SS Currier, EA Bailey… - …, 2001 - academic.oup.com
… -oxide generated by chemical or enzymic oxidation of aflatoxin B1 causes guanine … ) Mapping the binding site of aflatoxin B1 in DNA: Systematic analysis of the reactivity of aflatoxin B1 …
Number of citations: 472 academic.oup.com
FP Guengerich, WW Johnson, T Shimada… - Mutation Research …, 1998 - Elsevier
Aflatoxin B 1 (AFB 1 ) is a potent hepatocarcinogen in experimental animals and a hazard to human health in several parts of the world. Implementation of rational intervention plans …
Number of citations: 394 www.sciencedirect.com
LL Bedard, TE Massey - Cancer letters, 2006 - Elsevier
Aflatoxin B 1 (AFB 1 )-N 7 -guanine is the predominant adduct formed upon the reaction of AFB 1 -8,9-exo-epoxide with guanine residues in DNA. AFB 1 -N 7 -guanine can convert to …
Number of citations: 284 www.sciencedirect.com
CA Haskard, HS El-Nezami… - Applied and …, 2001 - Am Soc Microbiol
Specific lactic acid bacterial strains remove toxins from liquid media by physical binding. The stability of the aflatoxin B 1 complexes formed with 12 bacterial strains in both viable and …
Number of citations: 679 journals.asm.org
DE Diaz, WM Hagler, BA Hopkins, LW Whitlow - Mycopathologia, 2003 - Springer
… The toxic effects and carcinogenicity of aflatoxin B1 (AFB1) have been described in a wide range of animal species [1–3]. Aflatoxin B1, the most common of the four primary aflatoxins (…
Number of citations: 201 link.springer.com
Z Hussain, MZ Khan, A Khan, I Javed… - Food and Chemical …, 2010 - Elsevier
… This study describes the effect of dietary levels of aflatoxin B1 (AFB1) and age of the birds upon the residue level in liver and muscles of broiler chicks. In three different experiments …
Number of citations: 189 www.sciencedirect.com
T Shantha - Natural toxins, 1999 - Wiley Online Library
… Several fungal cultures were found to prevent synthesis of aflatoxin B1 in liquid culture … % of aflatoxin B1. The cell free extract of Phoma sp. destroyed nearly 50 μg aflatoxin B1 100 mlÀ1 …
Number of citations: 112 onlinelibrary.wiley.com

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